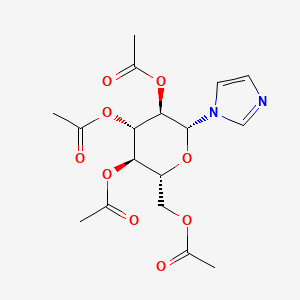
2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride
Vue d'ensemble
Description
2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride, also known as TFMIA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. TFMIA is a derivative of indole, which is a common structure found in many biologically active compounds.
Mécanisme D'action
2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride is a selective agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The activation of the 5-HT2A receptor by 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride leads to a cascade of intracellular signaling events, which ultimately result in the physiological and biochemical effects of 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride.
Biochemical and Physiological Effects:
2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of ion channel activity. 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride has also been shown to induce a head-twitch response in rodents, which is a behavioral response that is indicative of 5-HT2A receptor activation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride is its high selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the function of this receptor. 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride also has a relatively high affinity for the 5-HT2A receptor, which makes it a useful ligand in radioligand binding assays.
One limitation of 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride also has a relatively short half-life, which can limit its usefulness in certain in vivo studies.
Orientations Futures
There are several future directions for the study of 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride. One potential direction is the development of new drugs that target the serotonin system, using 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride as a lead compound. Another potential direction is the study of the role of the 5-HT2A receptor in various physiological and pathological processes, using 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride as a tool. Finally, the development of new synthesis methods for 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride and its derivatives could lead to the discovery of new compounds with potential pharmacological activity.
Applications De Recherche Scientifique
2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride has been used as a tool to study the function of serotonin receptors, specifically the 5-HT2A receptor. 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride has also been studied for its potential use as a treatment for depression and anxiety disorders.
In pharmacology, 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride has been used to study the mechanism of action of various drugs that target the serotonin system. 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride has also been used as a ligand in radioligand binding assays to study the binding properties of various serotonin receptors.
In medicinal chemistry, 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride has been studied as a potential lead compound for the development of new drugs that target the serotonin system. 2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride has also been used as a starting material for the synthesis of various indole derivatives with potential pharmacological activity.
Propriétés
IUPAC Name |
2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2.ClH/c12-11(13,14)8-1-2-10-9(5-8)7(3-4-15)6-16-10;/h1-2,5-6,16H,3-4,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUQGKJFJDZMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CN2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856102 | |
| Record name | 2-[5-(Trifluoromethyl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanamine hydrochloride | |
CAS RN |
320782-17-0 | |
| Record name | 2-[5-(Trifluoromethyl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1512643.png)



![tert-Butyl ((2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)tetrahydro-2H-pyran-3-yl)carbamate](/img/structure/B1512650.png)
![6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one hydrochloride](/img/structure/B1512652.png)


![(2S,6S)-2,6-Di-tert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium iodide](/img/structure/B1512657.png)




